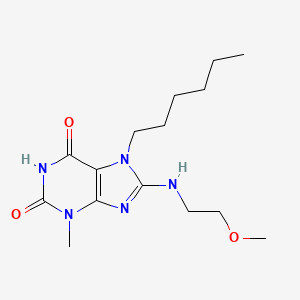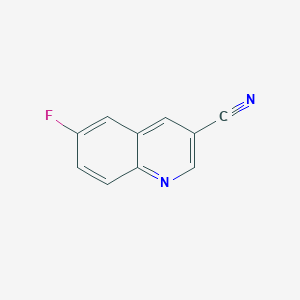
6-氟喹啉-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5FN2 It is a derivative of quinoline, a structure known for its diverse biological activities and applications in medicinal chemistry
科学研究应用
6-Fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
作用机制
Target of Action
6-Fluoroquinoline-3-carbonitrile is a member of the fluoroquinolones, a class of compounds known to inhibit the function of two essential enzymes: DNA topoisomerase IV and DNA gyrase . These enzymes are involved in bacterial DNA replication, making them primary targets for this compound .
Mode of Action
The compound interacts with its targets by forming a ternary complex with a DNA molecule and the enzymes . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The compound affects the biochemical pathway of bacterial DNA synthesis. By inhibiting DNA topoisomerase IV and DNA gyrase, it disrupts the process of DNA replication . This disruption can lead to cell death, as these enzymes are vital for bacterial growth and multiplication .
Pharmacokinetics
These properties contribute to their bioavailability and efficacy as antimicrobial agents .
Result of Action
The molecular and cellular effects of 6-Fluoroquinoline-3-carbonitrile’s action primarily involve the disruption of bacterial DNA synthesis. By inhibiting key enzymes in this process, the compound can effectively halt bacterial growth and multiplication, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Fluoroquinoline-3-carbonitrile. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of such compounds, is influenced by the reaction conditions . Additionally, the compound’s antibacterial activity may be affected by the presence of resistant bacterial strains .
安全和危害
生化分析
Biochemical Properties
The nature of these interactions often depends on the specific structural modifications made to the basic quinolone structure .
Cellular Effects
Fluoroquinolones, a class of drugs that includes derivatives of quinoline, have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluoroquinolones are known to exert their effects at the molecular level by inhibiting bacterial DNA-gyrase, thereby blocking bacterial DNA supercoiling . This suggests that 6-Fluoroquinoline-3-carbonitrile may also interact with biomolecules and potentially influence gene expression.
Metabolic Pathways
The metabolic pathways involving 6-Fluoroquinoline-3-carbonitrile are not well-defined. Quinolines are known to participate in various metabolic processes, interacting with enzymes and cofactors
Subcellular Localization
The localization of a compound can significantly affect its activity or function
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of 6-Fluoroquinoline-3-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions: 6-Fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Cycloaddition: Catalysts such as palladium or copper complexes.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline-3-carboxamides, and other heterocyclic compounds .
相似化合物的比较
- 5-Fluoroquinoline-3-carbonitrile
- 8-Fluoroquinoline-3-carbonitrile
- 6-Methoxyquinoline-3-carbonitrile
Comparison: 6-Fluoroquinoline-3-carbonitrile is unique due to the specific positioning of the fluorine and cyano groups, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit higher potency in certain biological assays and different reactivity patterns in chemical reactions .
属性
IUPAC Name |
6-fluoroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNSJNSRKFPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
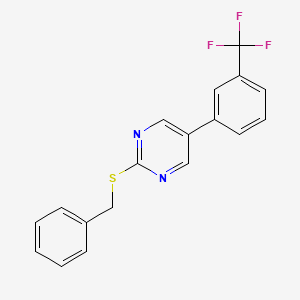
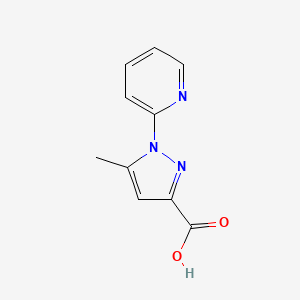
![2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2897793.png)
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2897795.png)
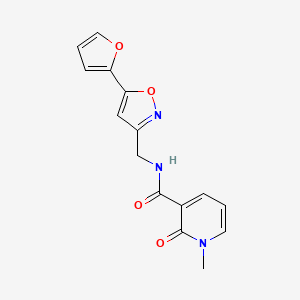
![2-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2897797.png)
![N-(4-ethylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2897798.png)
![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)
![N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2897804.png)
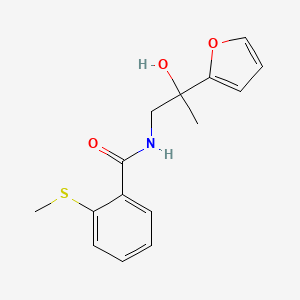
![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)

